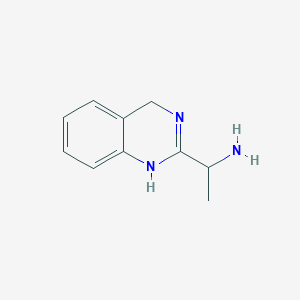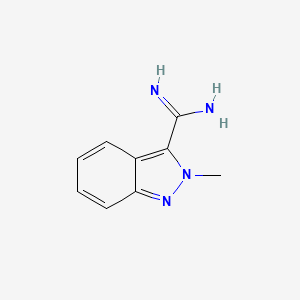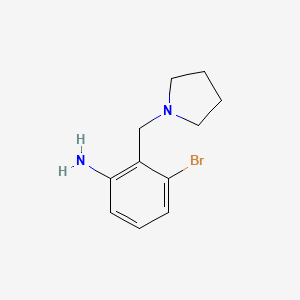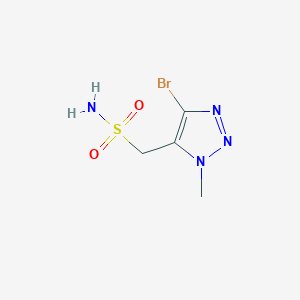
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a methanesulfonamide group at the 5th position of the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Triazole Ring:
Methylation: The methyl group can be introduced at the 1st position using a methylating agent like methyl iodide.
Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the triazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methanesulfonamide group can enhance its solubility and bioavailability. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)amine: Similar structure but with an amino group instead of a methanesulfonamide group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)thiol: Similar structure but with a thiol group instead of a methanesulfonamide group.
Uniqueness
The uniqueness of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and potential bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H7BrN4O2S |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
(5-bromo-3-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H7BrN4O2S/c1-9-3(2-12(6,10)11)4(5)7-8-9/h2H2,1H3,(H2,6,10,11) |
Clave InChI |
ZBYSAXVTLCXGKH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
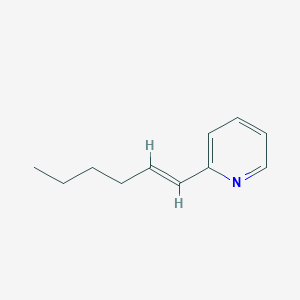


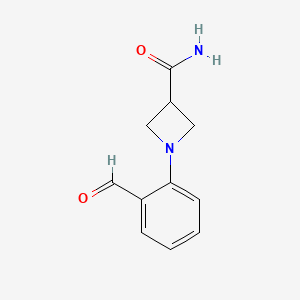

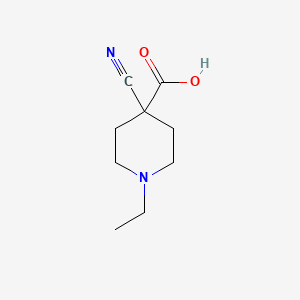
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)


